![molecular formula C18H13NO2 B14744428 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline CAS No. 240-45-9](/img/structure/B14744428.png)
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline is a complex heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a unique structure with fused dioxolo and isoquinoline rings, making it an interesting subject for synthetic and medicinal chemists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline typically involves multi-step reactions starting from simpler isoquinoline derivatives. One common approach is the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method involves the use of acryloyl benzamides as key substrates, which undergo radical cascade reactions to form the desired isoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as kinases, which play a role in cell signaling and proliferation. The compound’s unique structure allows it to bind to specific receptors and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its wide range of biological activities.
Benzimidazo[2,1-a]isoquinoline: A similar compound with a fused benzimidazole ring, studied for its anti-cancer properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline, known for its presence in natural alkaloids and medicinal properties.
Uniqueness
2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline stands out due to its fused dioxolo ring, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
特性
CAS番号 |
240-45-9 |
|---|---|
分子式 |
C18H13NO2 |
分子量 |
275.3 g/mol |
IUPAC名 |
5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18,20-octaene |
InChI |
InChI=1S/C18H13NO2/c1-2-4-14-12(3-1)7-8-19-10-15-13(9-16(14)19)5-6-17-18(15)21-11-20-17/h1-9H,10-11H2 |
InChIキー |
DITPNBPFLFPELP-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC3=C2OCO3)C=C4N1C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


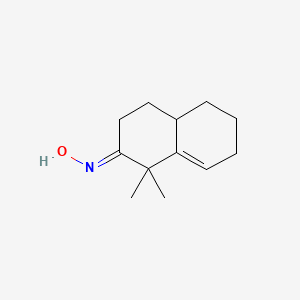

![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
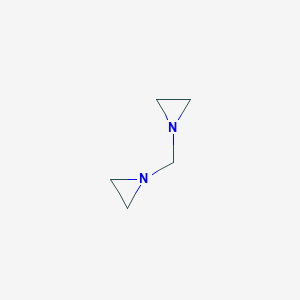
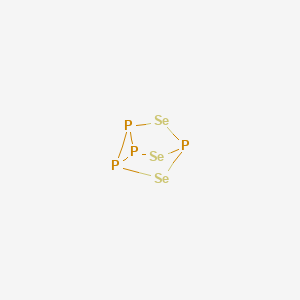
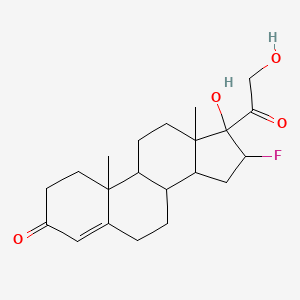
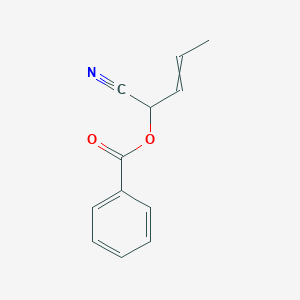
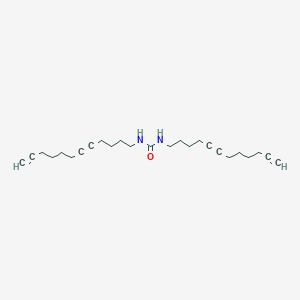

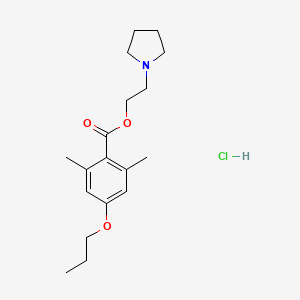
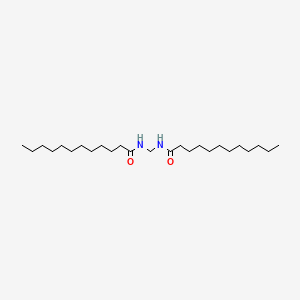
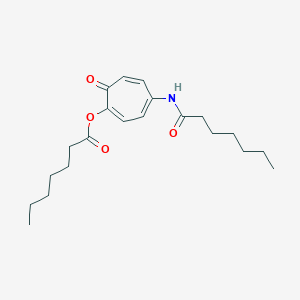
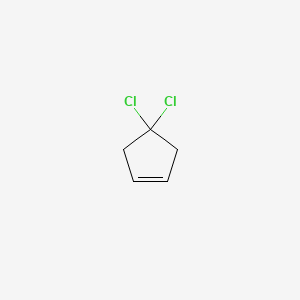
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
